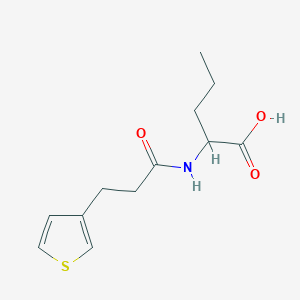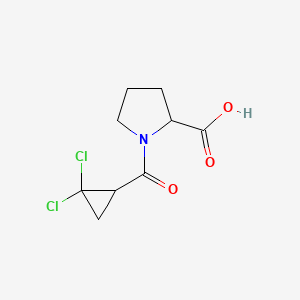![molecular formula C18H23ClN2O2 B7632471 2-Amino-1-[2-(furan-2-yl)-4-methylpiperidin-1-yl]-2-phenylethanone;hydrochloride](/img/structure/B7632471.png)
2-Amino-1-[2-(furan-2-yl)-4-methylpiperidin-1-yl]-2-phenylethanone;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-1-[2-(furan-2-yl)-4-methylpiperidin-1-yl]-2-phenylethanone hydrochloride is a chemical compound that has been extensively studied for its potential applications in scientific research. It is commonly referred to as Fura-2, and it has been found to have a wide range of biochemical and physiological effects.
Mécanisme D'action
Fura-2 works by binding to calcium ions and undergoing a conformational change that results in the emission of fluorescence. The intensity of the fluorescence is proportional to the concentration of calcium ions present in the sample, allowing researchers to measure changes in calcium levels over time.
Biochemical and physiological effects:
Fura-2 has been found to have a wide range of biochemical and physiological effects. It has been shown to modulate calcium signaling pathways in neurons, muscle cells, and other cell types, and it has been implicated in the regulation of various cellular processes, including gene expression, protein synthesis, and cell division.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Fura-2 in lab experiments is its high sensitivity and specificity for calcium ions. It is also relatively easy to use and can be incorporated into a wide range of experimental protocols. However, Fura-2 does have some limitations, including its potential toxicity to cells and its tendency to photobleach over time.
Orientations Futures
There are many potential future directions for research involving Fura-2. One area of interest is the development of new fluorescent calcium indicators with improved properties, such as increased sensitivity, reduced toxicity, and longer half-life. Another area of interest is the application of Fura-2 in the study of calcium signaling in disease states, such as cancer and neurodegenerative disorders. Finally, there is ongoing research into the use of Fura-2 as a tool for drug discovery and development, with the goal of identifying new compounds that can modulate calcium signaling pathways in a therapeutic manner.
Méthodes De Synthèse
The synthesis of Fura-2 involves several steps, including the reaction of 2-methyl-4-piperidone with furan-2-carboxaldehyde, followed by the addition of an amine group and the subsequent formation of the hydrochloride salt. This process has been optimized over the years to improve the yield and purity of the final product.
Applications De Recherche Scientifique
Fura-2 has been widely used as a fluorescent calcium indicator in scientific research. Its ability to bind to calcium ions and emit fluorescence upon excitation has made it a valuable tool for studying the role of calcium in various biological processes. It has been used to study calcium signaling in neurons, muscle cells, and other cell types, as well as to investigate the effects of various drugs on calcium signaling pathways.
Propriétés
IUPAC Name |
2-amino-1-[2-(furan-2-yl)-4-methylpiperidin-1-yl]-2-phenylethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2.ClH/c1-13-9-10-20(15(12-13)16-8-5-11-22-16)18(21)17(19)14-6-3-2-4-7-14;/h2-8,11,13,15,17H,9-10,12,19H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRPBXGGWOIFYTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(C(C1)C2=CC=CO2)C(=O)C(C3=CC=CC=C3)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Anilino-1-[4-(oxan-4-yl)-1,4-diazepan-1-yl]ethanone;dihydrochloride](/img/structure/B7632391.png)

![tert-butyl N-[1-[(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)amino]-2-methylpropan-2-yl]carbamate](/img/structure/B7632411.png)

![2-Methylpropyl 4-[(2-hydroxycyclohexyl)amino]piperidine-1-carboxylate](/img/structure/B7632422.png)

![N-[(7-methoxy-1-benzofuran-2-yl)methyl]-5-(oxolan-2-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B7632435.png)

![N-[1-[(5-fluoro-2-methylphenyl)methyl]piperidin-4-yl]-1-methylpyrazole-4-carboxamide](/img/structure/B7632452.png)
![N-[4-fluoro-3-(spiro[2-oxabicyclo[3.2.0]heptane-7,1'-cyclobutane]-6-ylamino)phenyl]acetamide](/img/structure/B7632455.png)

![N-(8-azabicyclo[3.2.1]octan-3-yl)-2,2-dimethylbutanamide;hydrochloride](/img/structure/B7632477.png)

